molecular formula C14H21NSSi B2997284 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol CAS No. 2445793-46-2

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol

Cat. No. B2997284
CAS RN: 2445793-46-2
M. Wt: 263.47
InChI Key: XXPKGLXOMWIZJH-UHFFFAOYSA-N
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Description

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol is a chemical compound with the molecular formula C14H21NSSi . It is an indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community . The tert-butyldimethylsilyloxy group is a versatile protecting reagent for alcohols, amines, amides, and various carboxylic acids . It is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins . The use of 2.5 eq. imidazole with 1.2 eq. of TBDMS-Cl and dimethylformamide as solvent has proven to be effective in the mild conversion of various alcohols to tert-butyldimethylsilyl ethers .


Molecular Structure Analysis

The molecular structure of 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 1 sulfur atom, and 1 silicon atom . The structure of this compound can be found in various databases such as PubChem .

Scientific Research Applications

Synthetic Chemistry and Drug Development

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol serves as a valuable building block in synthetic chemistry. Researchers utilize it to create novel indole derivatives, which are prevalent moieties in biologically active compounds. By modifying the substituents on the indole ring, scientists can design new drug candidates with enhanced properties .

Protecting Reagent for Functional Groups

The compound acts as a versatile protecting reagent for various functional groups. Specifically, tert-butyl(dimethyl)silyl chloride (TBDMSCl) , a related compound, is employed to protect alcohols, amines, amides, and carboxylic acids during chemical transformations . This protection strategy ensures selective reactions and prevents unwanted side reactions.

Biological Activity and Medicinal Chemistry

Indole derivatives, including those derived from 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol, exhibit diverse biological properties. These include anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities. Researchers explore these derivatives as potential drug leads for various therapeutic applications .

Natural Product Synthesis

The compound serves as a precursor to biologically active natural products. Notably, it contributes to the synthesis of compounds like Indiacen A and Indiacen B . These natural products have intriguing biological activities and may inspire the development of new therapeutic agents .

Isoxazoline N-Oxide Formation

Researchers have employed 1-[Tert-butyl(dimethyl)silyl]indole-5-thiol in the preparation of isoxazoline N-oxides . These compounds are valuable intermediates in organic synthesis and can be further transformed into diverse functional groups .

Functional Group Tolerance in Reactions

Due to its stability and compatibility with various reaction conditions, this compound allows for the introduction of specific functional groups. Researchers appreciate its tolerance in synthetic processes, making it a useful tool for constructing complex molecules .

properties

IUPAC Name

1-[tert-butyl(dimethyl)silyl]indole-5-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NSSi/c1-14(2,3)17(4,5)15-9-8-11-10-12(16)6-7-13(11)15/h6-10,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPKGLXOMWIZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C=CC2=C1C=CC(=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NSSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Tert-butyl(dimethyl)silyl]indole-5-thiol

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